molecular formula C13H12O B3193062 1-(5-Methylnaphthalen-1-yl)ethan-1-one CAS No. 67757-61-3

1-(5-Methylnaphthalen-1-yl)ethan-1-one

Cat. No.: B3193062
CAS No.: 67757-61-3
M. Wt: 184.23 g/mol
InChI Key: PIDLUOUGMMSUJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methylnaphthalen-1-yl)ethan-1-one is a naphthalene-derived ketone characterized by a methyl group at the 5-position of the naphthalene ring and an acetyl group at the 1-position. This compound belongs to a broader class of aromatic ketones, which are widely utilized in organic synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name

1-(5-methylnaphthalen-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-9-5-3-8-13-11(9)6-4-7-12(13)10(2)14/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDLUOUGMMSUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=CC=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10574287
Record name 1-(5-Methylnaphthalen-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67757-61-3
Record name 1-(5-Methylnaphthalen-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Analogs

The following table compares 1-(5-Methylnaphthalen-1-yl)ethan-1-one with structurally related naphthalene- and heteroaryl-based ketones:

Compound Name Substituents/Modifications Key Properties/Applications Reference ID
1-(5-Methylnaphthalen-1-yl)ethan-1-one 5-methyl, 1-acetyl (naphthalene) Potential precursor for bioactive hybrids
1-(7-Methoxynaphthalen-1-yl)ethan-1-one 7-methoxy, 1-acetyl (naphthalene) Intermediate in fine chemical synthesis
1-(Benzofuran-2-yl)ethan-1-one oxime ethers Benzofuran core, acetyl-oxime ether derivatives Antimicrobial activity (notable against bacteria)
1-(4-Hydroxyphenyl)ethan-1-one 4-hydroxyphenyl, acetyl Precursor for multitarget H3 receptor ligands
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-triazol-4-yl)ethan-1-one oxime Triazole-nitrophenyl hybrid, oxime derivative High-yield synthesis; structural confirmation via XRD
1-(Pyridin-3-yl)ethan-1-one Pyridin-3-yl, acetyl Used in hydrazide synthesis (thermal/grinding methods)

Key Observations :

  • Substituent Position : The position of substituents on the aromatic ring significantly influences reactivity and applications. For example, 1-(7-Methoxynaphthalen-1-yl)ethan-1-one is tailored for intermediates in materials science, whereas benzofuran derivatives prioritize bioactivity.
  • Functional Groups : The presence of electron-withdrawing groups (e.g., nitro in ) enhances electrophilicity, facilitating nucleophilic reactions. Conversely, methoxy groups may stabilize the ring via resonance.
Physical and Chemical Properties
  • Melting Points : Derivatives like 1-(4-chloromethylphenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one exhibit melting points of 137.3–138.5°C , whereas naphthalene-based oximes (e.g., ) may vary based on substituent bulk.
  • Spectroscopic Confirmation : IR, ¹H-NMR, and ¹³C-NMR are standard for structural validation across analogs .

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